molecular formula C15H18ClN3O3S B6436642 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole CAS No. 2549006-13-3

6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole

Número de catálogo: B6436642
Número CAS: 2549006-13-3
Peso molecular: 355.8 g/mol
Clave InChI: LJPYCJMBNNYMCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole is a sophisticated chemical hybrid designed for advanced pharmaceutical research. Its core structure integrates a chloro-substituted benzoxazole heterocycle, a conformationally flexible 1,4-diazepane ring, and a cyclopropanesulfonyl group. This specific architecture suggests potential as a key intermediate in medicinal chemistry, particularly in the exploration of central nervous system (CNS) therapeutics. The molecular framework is analogous to compounds investigated for targeting orexin receptor systems, which play a critical role in sleep-wake regulation. The incorporation of the cyclopropanesulfonyl group is a strategic modification often employed to fine-tune the molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. The rigidity of the cyclopropyl ring and the polar nature of the sulfonamide can significantly influence the compound's binding affinity and selectivity toward specific protein targets. Researchers may value this chemical for developing novel receptor antagonists or for structure-activity relationship (SAR) studies aimed at optimizing lead compounds in neuropharmacology. The presence of the seven-membered diazepane ring introduces conformational flexibility, which can be crucial for achieving optimal interaction with complex biological receptors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

6-chloro-2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c16-11-2-5-13-14(10-11)22-15(17-13)18-6-1-7-19(9-8-18)23(20,21)12-3-4-12/h2,5,10,12H,1,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPYCJMBNNYMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=C(O3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Preparation of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride is synthesized through chlorination of cyclopropanesulfonic acid using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The latter method is preferred for its milder conditions and higher yields.

Sulfonylation of 1,4-Diazepane

1,4-Diazepane reacts with cyclopropanesulfonyl chloride in dichloromethane (DCM) or dioxane using triethylamine (Et₃N) as a base. Optimal conditions involve stirring at room temperature (RT) for 16–72 hours, achieving yields exceeding 74%.

Table 1: Sulfonylation Reaction Optimization

SolventBaseTemperatureTime (h)Yield (%)
DCMEt₃NRT1682
DioxaneNH₃RT7274
THFNH₄OH0°C → RT1652

The choice of solvent and base significantly impacts yield. DCM with Et₃N provides superior results due to efficient HCl scavenging.

Synthesis of 6-Chloro-1,3-Benzoxazole Precursor

The benzoxazole core is constructed from 2-amino-5-chlorophenol through cyclization with carbonyl equivalents.

Cyclization Using Triphosgene

2-Amino-5-chlorophenol reacts with triphosgene in tetrahydrofuran (THF) at 0°C, forming 6-chloro-1,3-benzoxazole-2-carbonyl chloride. Subsequent hydrolysis yields the 2-hydroxy derivative, which is chlorinated using POCl₃ to introduce the 2-chloro substituent.

Reaction Scheme:

2-Amino-5-chlorophenol+CCl₃OCOCCl₃6-Chloro-1,3-benzoxazole-2-carbonyl chlorideH₂O2-Hydroxy intermediatePOCl₃6-Chloro-2-chloro-1,3-benzoxazole\text{2-Amino-5-chlorophenol} + \text{CCl₃OCOCCl₃} \rightarrow \text{6-Chloro-1,3-benzoxazole-2-carbonyl chloride} \xrightarrow{\text{H₂O}} \text{2-Hydroxy intermediate} \xrightarrow{\text{POCl₃}} \text{6-Chloro-2-chloro-1,3-benzoxazole}

Alternative Pathways

Direct cyclization with phosgene gas in toluene at reflux achieves comparable yields but poses safety challenges.

Coupling of Benzoxazole with Diazepane Sulfonamide

The final step involves forming the C–N bond between the benzoxazole’s 2-position and the diazepane’s 1-position nitrogen.

Nucleophilic Aromatic Substitution (NAS)

6-Chloro-2-chloro-1,3-benzoxazole reacts with 4-(cyclopropanesulfonyl)-1,4-diazepane in dimethylformamide (DMF) at 110°C for 12 hours. Potassium carbonate (K₂CO₃) facilitates chloride displacement, yielding the target compound in 65% purity.

Palladium-Catalyzed Coupling

Buchwald-Hartwig amination using Pd(OAc)₂, Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 100°C improves yield to 78%. This method minimizes side reactions and enhances scalability.

Table 2: Coupling Method Comparison

MethodCatalystLigandBaseYield (%)
NASK₂CO₃65
Buchwald-HartwigPd(OAc)₂XantphosCs₂CO₃78

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from methanol. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.42 (d, J = 8.5 Hz, 1H), 7.28 (s, 1H), 3.82–3.75 (m, 4H), 2.95–2.89 (m, 1H), 1.94–1.87 (m, 4H), 1.12–1.05 (m, 4H).

  • MS (ESI): m/z = 399.1 [M+H]⁺ .

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2-amino-5-chlorobenzophenone with cyclic sulfamidate under acidic conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Anti-inflammatory Activity

Research indicates that 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole exhibits potent anti-inflammatory effects. It acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the regulation of inflammation. This property positions it as a potential therapeutic agent for conditions such as:

  • Rheumatoid arthritis
  • Psoriasis
  • Asthma

Toxicity Profile

Toxicity studies have demonstrated a low toxicity profile for this compound, with no significant adverse effects observed in animal models at doses up to 100 mg/kg. This safety profile is essential for its consideration in clinical settings.

Therapeutic Development

The compound's anti-inflammatory properties make it a candidate for further development into therapeutic agents. Ongoing research aims to elucidate its mechanisms of action and evaluate its efficacy in clinical trials.

Agricultural Applications

In addition to therapeutic uses, preliminary studies suggest that 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole may possess antifungal properties, indicating potential applications as a fungicide in agricultural settings.

Mecanismo De Acción

The mechanism by which 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may act by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key features of the target compound with three structurally related analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Solubility Trends LogP (Estimated)
Target : 6-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole C15H16ClN3O3S ~353.52 Not provided Cyclopropanesulfonyl group on diazepane Moderate (polar group) ~2.5–3.5
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole C11H11ClN3O 177.16 129282-34-4 Unsubstituted diazepane Higher in organic solvents ~1.5–2.5
5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole C13H16ClN3O 265.74 1276666-13-7 Methyl group on diazepane Moderate ~2.0–3.0
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole C12H14ClN3S 267.78 348134-09-8 Benzothiazole core (sulfur atom) Low (lipophilic) ~3.0–4.0
Key Observations:
  • However, the cyclopropane ring may counterbalance this by introducing steric hindrance and lipophilicity .
  • Benzothiazole vs. Benzoxazole : Replacing oxygen with sulfur in the aromatic ring (as in ) significantly increases lipophilicity (LogP), which may enhance blood-brain barrier permeability but reduce water solubility .
  • Methyl vs.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole, and how can intermediates be characterized?

Answer: A plausible route involves coupling a benzoxazole precursor (e.g., 6-chloro-2-iodo-1,3-benzoxazole) with 1,4-diazepane under Buchwald-Hartwig amination conditions, followed by sulfonylation with cyclopropanesulfonyl chloride. Key intermediates (e.g., 6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole) should be characterized via:

  • NMR (¹H/¹³C) to confirm regioselectivity and purity.
  • HPLC-MS to verify molecular weight and detect impurities .
  • X-ray crystallography (if crystalline) for unambiguous structural confirmation.
    Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to minimize side products like over-sulfonylated species .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

Answer:

  • Purity analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic standards. Purity ≥95% is recommended for biological assays .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via LC-MS. Cyclopropanesulfonyl groups may hydrolyze under acidic conditions, necessitating storage in inert atmospheres .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) across studies?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1% v/v).
  • Mechanistic context : Link discrepancies to target selectivity (e.g., kinase vs. GPCR inhibition) using competitive binding assays .
  • Data normalization : Apply statistical frameworks (e.g., ANOVA with post-hoc tests) to account for batch effects or inter-lab variability .

Q. How can the sulfonylation efficiency of the 1,4-diazepane moiety be optimized?

Answer:

  • Factorial design : Screen variables (molar ratio, solvent polarity, base strength) using a 2³ factorial matrix to identify critical parameters .
  • Kinetic studies : Monitor reaction progress via in-situ IR to detect intermediates (e.g., sulfonic acid anhydrides) and adjust stoichiometry dynamically .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

  • In-silico ADMET : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and CYP450 inhibition. The cyclopropanesulfonyl group may enhance metabolic stability but reduce membrane permeability .
  • Molecular docking : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .

Theoretical and Methodological Frameworks

Q. How can researchers integrate this compound into a broader structure-activity relationship (SAR) study for benzoxazole derivatives?

Answer:

  • Scaffold diversification : Synthesize analogs with varying substituents (e.g., replacing cyclopropanesulfonyl with methylsulfonyl) and correlate electronic properties (Hammett σ values) with bioactivity .
  • Free-Wilson analysis : Deconstruct the molecule into pharmacophoric fragments (benzoxazole core, diazepane linker, sulfonyl group) and quantify their contributions to activity .

Q. What experimental controls are critical when evaluating this compound’s cytotoxicity in 3D tumor spheroid models?

Answer:

  • Negative controls : Use untreated spheroids and vehicle-only (e.g., DMSO) groups.
  • Positive controls : Include cisplatin or doxorubicin to benchmark efficacy.
  • Off-target validation : Co-administer a selective antagonist (e.g., for kinase targets) to confirm mechanism-specific effects .

Data Interpretation and Reporting

Q. How should researchers address low reproducibility in enzymatic inhibition assays involving this compound?

Answer:

  • Precision metrics : Calculate intra- and inter-assay CV% (acceptable ≤15%).
  • Enzyme source : Standardize recombinant enzyme batches (e.g., from same vendor) to avoid variability in post-translational modifications .
  • Blinded analysis : Implement double-blinded readouts to minimize bias .

Q. What statistical approaches are recommended for analyzing dose-response curves with non-linear regression?

Answer:

  • Four-parameter logistic (4PL) model : Fit data using GraphPad Prism or R (drc package) to estimate EC₅₀ and Hill slopes.
  • Residual analysis : Check for heteroscedasticity; apply weighted least squares if variance is concentration-dependent .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.